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Compound of Interest

5-Bromo-3-fluoro-N-
Compound Name:
methylpicolinamide

Cat. No.: B8097447

Get Quote

Status: Lead Optimization Fragment | CAS: 1820726-38-0 (Analog ref) | Class: Halogenated
Pyridine Carboxamide

Executive Summary

5-Bromo-3-fluoro-N-methylpicolinamide (BFMP) represents a "privileged structure" in
modern drug discovery, particularly for Type Il kinase inhibitors and mGIuR positive allosteric
modulators (PAMS).

While simple picolinamides are prone to high cross-reactivity with metalloenzymes (due to
bidentate chelation) and CYP450 isoforms (due to pyridine nitrogen basicity), BFMP
incorporates specific structural modifications—3-Fluoro substitution and N-methylation—
designed to mitigate these liabilities.

This guide compares BFMP against two standard alternatives:
o Alternative A (BMP): 5-Bromo-N-methylpicolinamide (Non-fluorinated).

» Alternative B (BFP): 5-Bromo-3-fluoropicolinamide (Primary amide).
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Performance Matrix: BEMP vs, Alternatives
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Technical Analysis & Causality
The "Fluorine Effect" on Cross-Reactivity

The 3-position fluorine is not merely a metabolic blocker; it is an electronic modulator.

» Mechanism: The high electronegativity of fluorine at C3 inductively withdraws electron
density from the pyridine nitrogen.

» Result: This lowers the pKa of the pyridine nitrogen (approx. pKa ~2.5 vs. ~3.8 for
unsubstituted pyridine).

e Impact on Cross-Reactivity: A less basic nitrogen is less likely to coordinate with the heme
iron of CYP450 enzymes or the zinc active sites of off-target metalloproteases (e.qg.,
Carbonic Anhydrase), significantly reducing "promiscuous" binding.

The N-Methyl Amide Advantage
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e Solubility & Permeability: Primary amides (like BFP) act as both hydrogen bond donors and
acceptors, often leading to high crystal lattice energy and poor solubility. N-methylation
(BFMP) removes one donor, improving lipophilicity (LogD) and membrane permeability.

o Synthetic Orthogonality: The N-methyl group protects the amide nitrogen during subsequent
palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) at the 5-Bromo
position, preventing catalyst poisoning or side-reactions that occur with primary amides.

Experimental Protocols

Protocol A: Assessment of Metalloenzyme Cross-
Reactivity (Chelation Potential)

Objective: Determine if BFMP binds non-specifically to physiological metal ions (Zn2*, Cu?*), a
common toxicity source for picolinamides.

Methodology: UV-Vis Spectral Shift Assay.

e Preparation: Prepare a 100 uM stock solution of BFMP in acetonitrile.

« Titration: Aliquot into quartz cuvettes containing 50 mM HEPES buffer (pH 7.4).
o Addition: Titrate ZnClz or CuClz solution (0.1 to 10 equivalents).

o Detection: Scan from 200-500 nm.

o Positive Cross-Reactivity: A bathochromic shift (Red shift) >10 nm indicates formation of a
stable Metal-Ligand complex.

o Validation: Compare with Picolinic Acid (Positive Control) and Benzamide (Negative
Control).

Protocol B: CYP450 Inhibition Screen (Fluorescence)

Objective: Quantify the "clean" profile of BFMP compared to the non-fluorinated BMP.

e System: Recombinant human CYP3A4 and CYP2D6 baculosomes.
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e Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).
o Workflow:

o Incubate BFMP (0.1 — 50 uM) with enzyme and NADPH regenerating system for 30 mins
at 37°C.

o Add BFC substrate.[1][2]

o Measure fluorescence (Ex 405 nm / Em 535 nm) of the metabolite (HFC).
o Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

o Success Criteria: IC50 > 10 pM indicates low cross-reactivity risk.

Visualizing the Selectivity Pathway

The following diagram illustrates how the structural features of BFMP dictate its low cross-
reactivity profile compared to its precursors.
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Caption: Mechanistic flow showing how BFMP's structural motifs (3-F, N-Me) directly mitigate
biological and chemical cross-reactivity risks.
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Synthesis & Cross-Coupling Workflow

To utilize BFMP effectively, researchers must understand its reactivity profile in cross-coupling
(the primary use case).

Starting Material:
5-Bromo-3-fluoro-2-pyridinecarboxylic acid

:

Step 1: Amide Coupling
(MeNH2, HATU/DIPEA)
Selectivity: High yield due to 3-F activation

BFMP (The Product)

Br-Selective Br-Selective
Path A: Suzuki Coupling Path B: Buchwald-Hartwig
(Ar-B(OH)2, Pd(dppf)Cl2) (R-NH2, Pd2(dba)3, Xantphos)
Target: Biaryl Kinase Inhibitors Target: Amino-Pyridine Scaffolds

Click to download full resolution via product page

Caption: Synthetic utility of BFMP. The 3-F group activates the acid for amidation, while the Br
group remains intact for downstream diversity generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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